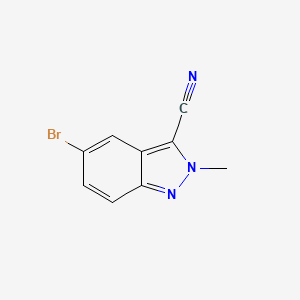

5-Bromo-2-methyl-2H-indazole-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-methyl-2H-indazole-3-carbonitrile, also known as BMIC, is a heterocyclic organic compound with the molecular formula C9H6BrN3 . It belongs to the class of indazole derivatives and is widely used in pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as this compound, has been summarized in recent literature . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 . The molecular weight of this compound is 236.07 . Chemical Reactions Analysis

The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .Physical and Chemical Properties Analysis

This compound is a yellow solid . The storage temperature is 0-5°C .Scientific Research Applications

1. Inhibition of Nitric Oxide Synthase

5-Bromo-2-methyl-2H-indazole-3-carbonitrile has been investigated for its potential as an inhibitor of nitric oxide synthase (NOS). Studies have shown that indazole derivatives like 3-bromo 7-nitro indazole can inhibit NOS enzyme activity in various tissues, suggesting their potential utility in examining the biological properties of nitric oxide (NO) (Bland-Ward & Moore, 1995). Further studies have reinforced this finding, indicating the importance of NOS activity for normal locomotion and suggesting the relevance of these inhibitors in neuromodulation and potentially in the treatment of related disorders (Dzoljic et al., 1997).

2. Antidepressant Properties

Indazole derivatives have been evaluated for their potential antidepressant activity. The studies have focused on different substituted derivatives of indazole, indicating some members of this chemical class, including this compound, may have significant activity against various physiological and behavioral markers associated with depression (Kane et al., 1988).

3. Antihyperglycemic and Antitumor Effects

Indazole derivatives have also been explored for their antihyperglycemic and potential antitumor effects. For instance, certain 2H-benzo[e]indazole derivatives have shown significant glucose uptake stimulation in skeletal muscle cells and decreased glucagon-induced glucose release in hepatoma cells, indicating their potential as antihyperglycemic agents. These compounds have also demonstrated antihyperglycemic effects in diabetic rats and mice, along with favorable effects on lipid profiles, suggesting a multifaceted therapeutic potential (Taneja et al., 2017). Additionally, certain derivatives have been identified as activators of epidermal fatty acid binding protein, offering a novel mechanism for inhibiting tumor growth and enhancing immune surveillance against tumor development (Rao et al., 2015).

4. Anticonvulsant and Antispastic Effects

Indazole derivatives have demonstrated potential anticonvulsant and antispastic effects, suggesting their applicability in the treatment of conditions like epilepsy and spasticity. Their functional properties seem to resemble those of glycine receptor agonists, and they have shown efficacy in reducing hyperreflexia in animal models, indicating their potential in treating such disorders (Kane et al., 1994).

Properties

IUPAC Name |

5-bromo-2-methylindazole-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3/c1-13-9(5-11)7-4-6(10)2-3-8(7)12-13/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIAJAEATGYIFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C2C=C(C=CC2=N1)Br)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)

![N-(1-cyanocyclopentyl)-2-{4-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]piperazin-1-yl}acetamide](/img/structure/B2554594.png)

![4-(2-(benzo[d][1,3]dioxole-5-carboxamido)ethyl)-N-(3-phenylpropyl)piperazine-1-carboxamide](/img/structure/B2554596.png)

![3-(4-chlorophenyl)-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2554597.png)

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)

![methyl 4-(3-(5-methylfuran-2-yl)-4,6-dioxo-2-(o-tolyl)tetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)benzoate](/img/structure/B2554608.png)

![(2-Methoxyphenyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2554612.png)